molecular formula C16H14IN3O3 B4130558 N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide

N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide

Cat. No. B4130558
M. Wt: 423.20 g/mol
InChI Key: DJYDLNZUIWFIPA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide, also known as AIPH or Hydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AIPH is a hydrazide derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide is not fully understood. However, it has been proposed that N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide exerts its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a crucial role in the inflammatory response. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been found to exhibit significant biochemical and physiological effects. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been found to exhibit antimicrobial activity against various bacterial and fungal strains. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has also been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has several advantages for lab experiments. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide is a stable compound that can be easily synthesized and purified. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide is also soluble in organic solvents, which makes it easy to dissolve in various solutions. However, N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has some limitations for lab experiments. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide is a hydrazide derivative, which makes it potentially toxic and hazardous to handle. Therefore, precautions must be taken when handling N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide in the lab.

Future Directions

There are several future directions for the research on N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide. One potential direction is the development of new drugs based on N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide for the treatment of various diseases. Another potential direction is the investigation of the mechanism of action of N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide to better understand its biological activities. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide could provide valuable information for its potential clinical applications.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide, also known as N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide or Hydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been widely studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide, including the development of new drugs based on N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide and the investigation of its mechanism of action.

Scientific Research Applications

N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. In medicinal chemistry, N-(3-acetylphenyl)-2-(2-iodobenzoyl)hydrazinecarboxamide has been used as a lead compound for the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.

properties

IUPAC Name

1-(3-acetylphenyl)-3-[(2-iodobenzoyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O3/c1-10(21)11-5-4-6-12(9-11)18-16(23)20-19-15(22)13-7-2-3-8-14(13)17/h2-9H,1H3,(H,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYDLNZUIWFIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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